molecular formula C25H24Cl2N2O B11477855 1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11477855
M. Wt: 439.4 g/mol
InChI Key: YINYJTFSITVRFJ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,4-dichlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,4-dichlorobenzyl group and the 5-methyl-2-(propan-2-yl)phenoxy group. These features may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C25H24Cl2N2O

Molecular Weight

439.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C25H24Cl2N2O/c1-16(2)20-11-8-17(3)12-24(20)30-15-25-28-22-6-4-5-7-23(22)29(25)14-18-9-10-19(26)13-21(18)27/h4-13,16H,14-15H2,1-3H3

InChI Key

YINYJTFSITVRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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